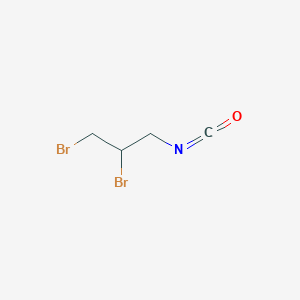

1,2-Dibromo-3-isocyanatopropane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61484-97-7 |

|---|---|

Molecular Formula |

C4H5Br2NO |

Molecular Weight |

242.90 g/mol |

IUPAC Name |

1,2-dibromo-3-isocyanatopropane |

InChI |

InChI=1S/C4H5Br2NO/c5-1-4(6)2-7-3-8/h4H,1-2H2 |

InChI Key |

NBEJKUFPCUUBHV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CBr)Br)N=C=O |

Origin of Product |

United States |

Innovative Synthetic Methodologies for 1,2 Dibromo 3 Isocyanatopropane

A potential pathway begins with the commercially available 3-amino-1,2-propanediol (B146019). This route involves the protection of the reactive amino and diol groups, followed by bromination, deprotection, and finally, the conversion of the amine to the isocyanate.

Protection of Functional Groups: The initial step involves the protection of the amino and diol groups of 3-amino-1,2-propanediol to prevent unwanted side reactions during bromination. The diol can be protected as an acetal (B89532), for instance, by reacting with 2,2-dimethoxypropane (B42991) to form the isopropylidene acetal. The amino group can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Bromination of the Protected Intermediate: The protected diol can then be subjected to bromination to replace the hydroxyl groups with bromine atoms. A variety of brominating agents can be employed, such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (the Appel reaction). commonorganicchemistry.com These methods are known for the conversion of alcohols to alkyl bromides. commonorganicchemistry.com

Deprotection: Following bromination, the protecting groups on the amino and diol moieties need to be removed. The acetal protecting the diol can be removed under acidic conditions. The Boc group on the amine can also be cleaved using a strong acid.

Formation of the Isocyanate: The final step is the conversion of the resulting 3-amino-1,2-dibromopropane to 1,2-dibromo-3-isocyanatopropane. This can be achieved through several established methods for isocyanate synthesis. The Curtius rearrangement of a corresponding acyl azide (B81097) is a prominent and scalable method. manac-inc.co.jpacs.org Alternatively, phosgenation of the amine using phosgene (B1210022) or a phosgene equivalent offers another route, although it involves handling highly toxic reagents. patsnap.com Non-phosgene methods, such as the reaction with dimethyl carbonate or urea (B33335), are also being explored as greener alternatives for isocyanate synthesis. rsc.orgresearchgate.net

Another innovative approach could start from 3-hydroxy-γ-butyrolactone, a renewable resource. researchgate.netnih.govgoogle.com This pathway would involve the following key transformations:

Aminolysis and Protection: The lactone can be opened by aminolysis to form a 4-hydroxy-3-aminobutyramide. The resulting amino and hydroxyl groups would then be protected.

Hofmann or Curtius Rearrangement: The amide functionality can be converted to an amine with one less carbon atom via the Hofmann or Curtius rearrangement, yielding a protected 3-amino-1,2-propanediol derivative.

Bromination and Isocyanate Formation: The subsequent steps would follow a similar path as described in section 1.1, involving bromination and conversion of the amino group to the isocyanate.

Process Optimization and Scale Up Considerations for 1,2 Dibromo 3 Isocyanatopropane Production

The successful industrial production of 1,2-dibromo-3-isocyanatopropane hinges on careful process optimization and scale-up of the key reaction steps. The focus would be on maximizing yield and purity while ensuring a safe and economically viable process. azom.com

The bromination of the protected diol is a critical step that requires careful control of reaction parameters to achieve high selectivity and yield. researchgate.netresearchgate.net

Table 1: Hypothetical Optimization of the Bromination of Protected 3-Amino-1,2-propanediol (B146019)

| Parameter | Range | Effect on Yield | Effect on Purity | Optimal Condition |

| Temperature (°C) | 0 - 50 | Increases with temperature up to a point, then decreases due to side reactions. | Higher temperatures can lead to impurities. | 25 |

| Reaction Time (h) | 1 - 8 | Increases with time, plateaus after optimal duration. | Longer times may lead to by-product formation. | 4 |

| Molar Ratio (Brominating Agent:Substrate) | 2:1 - 4:1 | Higher ratios can increase conversion but also lead to over-bromination. | Excess reagent can complicate purification. | 2.5:1 |

| Solvent | Dichloromethane, Diethyl ether, THF | Solvent polarity can influence reaction rate and selectivity. | Choice of solvent affects product isolation. | Dichloromethane |

The Curtius rearrangement, a key step in forming the isocyanate, is known to be exothermic and involves the generation of nitrogen gas. acs.orgresearchgate.net Therefore, its optimization and scale-up require careful thermal management and control of gas evolution. acs.orgpatsnap.com

Table 2: Hypothetical Process Optimization for the Curtius Rearrangement

| Parameter | Range | Effect on Yield | Effect on Purity | Optimal Condition |

| Temperature (°C) | 60 - 100 | Rate increases with temperature; too high can lead to decomposition. | High temperatures may reduce purity. | 80 |

| Reaction Time (h) | 0.5 - 3 | Shorter times at optimal temperature are preferred for safety and throughput. | Incomplete reaction at shorter times. | 1.5 |

| Catalyst (Lewis Acid) | None, ZnCl₂, BF₃·OEt₂ | Can lower the rearrangement temperature and improve yield. | Catalyst choice can affect side reactions. | BF₃·OEt₂ (catalytic) |

| Solvent | Toluene, Xylene, Diphenyl ether | High-boiling, inert solvents are typically used. | Solvent choice impacts heat transfer and product isolation. | Toluene |

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges:

Heat Transfer: Both the bromination and the Curtius rearrangement are exothermic reactions. Efficient heat removal is critical to prevent runaway reactions and ensure product quality. The use of jacketed reactors with efficient stirring and cooling systems is essential.

Mass Transfer: In heterogeneous reactions, such as those involving solid reagents or catalysts, efficient mixing is crucial to ensure high reaction rates and yields.

Safety: The handling of hazardous materials like bromine, phosphorus tribromide, and isocyanates requires stringent safety protocols. The Curtius rearrangement involves the generation of nitrogen gas, which needs to be safely vented. Continuous flow reactors can offer significant safety advantages for handling hazardous reactions by minimizing the reaction volume at any given time. researchgate.netacs.org

Purification: The final product must be purified to remove unreacted starting materials, by-products, and solvents. Distillation, crystallization, and chromatography are potential purification techniques that would need to be optimized for large-scale production.

Advanced Reaction Chemistry and Mechanistic Investigations of 1,2 Dibromo 3 Isocyanatopropane

Reactivity Profiling of the Isocyanate Group in 1,2-Dibromo-3-isocyanatopropane

The isocyanate group (–N=C=O) is a powerful electrophile, susceptible to attack by a wide variety of nucleophiles. Its reactivity is central to many of the transformations involving this compound.

Nucleophilic addition is a characteristic reaction of isocyanates. byjus.com The electron-deficient carbon atom of the isocyanate group is readily attacked by nucleophiles such as alcohols, amines, and carboxylic acids, leading to the formation of carbamates, ureas, and amides (via subsequent decarboxylation of the initial adduct), respectively.

Reaction with Alcohols: In the presence of an alcohol (R'OH), this compound undergoes a nucleophilic addition to form the corresponding carbamate (B1207046). Since alcohols are generally weak nucleophiles, this reaction may require an acid catalyst to activate the carbonyl group of the isocyanate. byjus.com

Reaction with Amines: Primary and secondary amines (R'NH₂ or R'₂NH) react readily with the isocyanate group to yield substituted ureas. The reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the isocyanate. byjus.com

Reaction with Carboxylic Acids: The reaction with carboxylic acids (R'COOH) initially forms an unstable mixed anhydride, which can then decompose through various pathways, often leading to the formation of an amide and carbon dioxide.

A summary of these reactions is presented below:

| Nucleophile | Reagent | Product Class |

| Alcohol | R'OH | Carbamate |

| Primary Amine | R'NH₂ | Substituted Urea (B33335) |

| Secondary Amine | R'₂NH | Substituted Urea |

| Carboxylic Acid | R'COOH | Amide (after rearrangement) |

The isocyanate group can participate in cycloaddition reactions, providing a pathway to various heterocyclic compounds.

[2+2] Cycloaddition: Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes or other cumulenes. Mechanically induced retro [2+2] cycloaddition of a 1,2-diazetidinone mechanophore has been shown to generate an isocyanate. rsc.org

[2+3] Cycloaddition (1,3-Dipolar Cycloaddition): The isocyanate group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This reaction involves a 1,3-dipole and leads to the formation of a five-membered heterocyclic ring. wikipedia.org This method is a significant route for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org

Under specific conditions, often with the use of a catalyst, isocyanates can undergo self-addition reactions to form trimers and other oligomers. The most common trimerization product is the highly stable isocyanurate ring, a six-membered heterocycle.

Transformations Involving the Vicinal Dibromide Moiety of this compound

The two bromine atoms on adjacent carbons, known as a vicinal dibromide, offer another site for a variety of chemical transformations. ncert.nic.indrishtiias.com

The carbon-bromine bonds in this compound are susceptible to nucleophilic substitution, where a nucleophile replaces one or both of the bromine atoms. ncert.nic.in The mechanism of this substitution, whether SN1 (unimolecular) or SN2 (bimolecular), depends on the reaction conditions, including the nature of the nucleophile, the solvent, and the substrate itself. ncert.nic.inlibretexts.org

SN2 Reactions: A strong, unhindered nucleophile will favor an SN2 mechanism, leading to an inversion of stereochemistry at the attacked carbon. The relative reactivity for SN2 reactions is primary > secondary > tertiary halides. ncert.nic.in

SN1 Reactions: In the presence of a polar protic solvent and a weak nucleophile, an SN1 mechanism may be favored, proceeding through a carbocation intermediate. ncert.nic.in

The regioselectivity of the substitution (i.e., which bromine atom is replaced) will be influenced by steric and electronic factors within the molecule.

Treatment of this compound with a base can induce elimination reactions, leading to the formation of a carbon-carbon double bond and the removal of HBr. libretexts.orglibretexts.orgyoutube.com This process, known as dehydrobromination, can result in the formation of unsaturated isocyanate derivatives. libretexts.orgyoutube.com

E2 Reactions: A strong, bulky base will favor the E2 (bimolecular) mechanism, which is a concerted, one-step process. libretexts.orgyoutube.com The stereochemistry of the resulting alkene is dependent on the anti-periplanar arrangement of the departing hydrogen and bromine atoms. libretexts.org

E1 Reactions: A weak base and polar solvent can promote an E1 (unimolecular) reaction, which proceeds through a carbocation intermediate, similar to the SN1 reaction. youtube.com

The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product, although the use of a sterically hindered base can lead to the formation of the less substituted "Hofmann" product. libretexts.orgyoutube.com A double elimination can also occur to form an alkyne. libretexts.org

Metal-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck) at Brominated Centers

The presence of two carbon-bromine bonds in this compound suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgfishersci.co.uk However, the application of these methods to this compound is complex due to the competing reactivity of the isocyanate group and the presence of two potential reaction sites (C1 and C2).

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, a hypothetical Sonogashira reaction would involve the coupling of a terminal alkyne at one or both bromine centers. Key challenges include the potential for the amine base, typically used in the reaction, to react with the isocyanate group and the possibility of di-coupling or elimination side reactions. The relative reactivity of the primary versus the secondary bromide would also dictate regioselectivity.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate. fishersci.co.ukorganic-chemistry.orglibretexts.org A successful Suzuki coupling with this compound would depend on carefully controlled conditions to prevent the basic conditions from degrading the isocyanate functionality. The choice of base is critical; milder bases like potassium carbonate or cesium carbonate might be required. wikipedia.org Furthermore, the organopalladium intermediates central to the catalytic cycle could potentially be intercepted by the isocyanate group. The development of catalysts with high turnover numbers and stability is crucial for such transformations. nanochemres.orgmdpi.com

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Applying this to this compound would likely lead to a mixture of products due to the possibility of reaction at either bromine atom and potential subsequent intramolecular reactions. The reaction conditions, often requiring elevated temperatures, could also promote unwanted reactions of the isocyanate group. nih.gov

A comparative overview of the potential applicability of these reactions is presented below.

Table 1: Hypothetical Metal-Mediated Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Potential Product | Key Challenges |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkenyl- or Alkynyl-substituted isocyanatopropane | Isocyanate reactivity with base; Regioselectivity (C1 vs. C2); Di-substitution; Elimination |

| Suzuki | Boronic Acid (R-B(OH)₂) | Aryl- or Vinyl-substituted isocyanatopropane | Isocyanate stability under basic conditions; Interference with organopalladium intermediates |

| Heck | Alkene (R-CH=CH₂) | Alkenyl-substituted isocyanatopropane | High reaction temperatures; Regioselectivity; Potential for complex product mixtures |

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The conversion of the C-Br bonds in this compound into organometallic intermediates like Grignard or organolithium reagents is a significant synthetic challenge. These reagents are powerful nucleophiles and strong bases, properties that are generally incompatible with the highly electrophilic isocyanate group. sigmaaldrich.comyoutube.comsigmaaldrich.com

Grignard Reagent Formation: The direct reaction of this compound with magnesium metal would be expected to be problematic. sigmaaldrich.com Any Grignard reagent formed (e.g., BrMg-CH₂(Br)CH-CH₂-NCO) would likely undergo rapid intramolecular or intermolecular reaction with the isocyanate moiety, leading to polymerization or complex cyclized products. Research on the formation of 1,3-di-Grignard reagents from 1,3-dibromides shows that such species can be formed but are often unstable. researchgate.net The presence of the additional reactive isocyanate group in the target molecule exacerbates this instability.

Organolithium Compound Formation: Similarly, the use of strong bases like n-butyllithium for lithium-halogen exchange would likely result in an immediate attack on the isocyanate group rather than the formation of a stable organolithium species.

To achieve the formation of such organometallic intermediates, specialized strategies would be necessary, such as:

Low-Temperature Conditions: Running the reaction at very low temperatures could potentially slow the rate of the subsequent reaction with the isocyanate, allowing the organometallic to be trapped by an external electrophile.

Protecting Group Chemistry: Temporarily converting the isocyanate into a less reactive functional group before forming the organometallic reagent could be a viable, albeit multi-step, approach.

Elucidation of Reaction Mechanisms and Kinetic Studies

Understanding the intricate reactivity of this compound requires detailed mechanistic and kinetic studies, with computational chemistry emerging as a powerful predictive tool.

Computational methods, particularly Density Functional Theory (DFT), can provide profound insights into the reaction mechanisms of complex molecules. researchgate.netmdpi.com For this compound, computational modeling could be employed to:

Predict Chemoselectivity: By calculating the activation energy barriers for nucleophilic attack at the isocyanate carbon versus the brominated carbons, one can predict which reaction pathway is kinetically favored under a given set of conditions.

Elucidate Regioselectivity: In reactions involving the C-Br bonds, DFT can model the transition states for substitution or elimination at both the C1 and C2 positions. This allows for the rationalization of observed product ratios or the prediction of conditions that would favor one regioisomer over another. ewha.ac.kr

Analyze Cascade Reactions: The entire energy profile of a proposed cascade reaction can be mapped out, identifying transition states and intermediates. This helps to confirm the feasibility of a designed cascade and can reveal potential kinetic traps or competing side reactions.

Table 3: Illustrative Application of Computational Modeling

| Computational Task | Investigated Aspect | Potential Finding |

| Energy Profile Calculation | Nucleophilic attack by NH₃ | Lower activation energy for attack at the isocyanate carbon compared to S_N2 at C1-Br, confirming chemoselectivity. |

| Transition State Search | Base-induced elimination (E2) | Comparison of energy barriers for different rotamers to explain the stereochemical outcome of the resulting alkene. |

| Intermediate Stability Analysis | Hypothetical Grignard formation | Calculation of the thermodynamic driving force for the intramolecular reaction of the Grignard intermediate with the isocyanate group. |

Derivatization and Functionalization Strategies Employing 1,2 Dibromo 3 Isocyanatopropane for Complex Molecular Architectures

Synthesis of Heterocyclic Compounds Utilizing 1,2-Dibromo-3-isocyanatopropane as a Core Synthon

The presence of both electrophilic carbon atoms attached to bromine and a highly reactive isocyanate group makes this compound an ideal candidate for the synthesis of various heterocyclic systems. The strategic unmasking of its reactive sites allows for controlled cyclization reactions, leading to valuable nitrogen-containing heterocycles.

Construction of Nitrogen-Containing Heterocycles (e.g., oxazinanones, oxazolidinones, hydantoins)

The isocyanate functionality of this compound serves as a key anchor point for the introduction of nitrogen into a cyclic framework. By reacting with appropriate nucleophiles, a variety of heterocyclic rings can be constructed.

Oxazinanones and Oxazolidinones: The synthesis of six-membered oxazinanones and five-membered oxazolidinones can be envisioned through the reaction of this compound with bifunctional nucleophiles. For instance, reaction with a 1,3-amino alcohol or a 1,2-amino alcohol, followed by intramolecular cyclization, would yield the corresponding heterocyclic rings. The bromine atoms can then be retained for further functionalization or eliminated to generate unsaturation.

Hydantoins: The formation of hydantoins, which are a prominent structural motif in medicinal chemistry, can be achieved through a multi-step sequence starting from this compound. One plausible route involves the reaction of the isocyanate with an amino acid ester to form a urea (B33335) derivative. Subsequent base-mediated intramolecular cyclization, involving one of the bromine atoms as a leaving group, would lead to the formation of the hydantoin (B18101) ring.

| Starting Material | Reagent | Product | Heterocycle Formed |

| This compound | 3-Amino-1-propanol | 5-(Bromomethyl)-tetrahydro-2H-1,3-oxazin-2-one | Oxazinanone |

| This compound | 2-Aminoethanol | 5-(Bromomethyl)oxazolidin-2-one | Oxazolidinone |

| This compound | Glycine ethyl ester | Ethyl 2-(3-(1,2-dibromopropan-3-yl)ureido)acetate | Hydantoin precursor |

Formation of Fused and Spiro-Cyclic Systems with Integrated Halogenation

The di-bromo functionality of this compound provides a unique opportunity for the construction of more complex fused and spiro-cyclic systems. These reactions can proceed through sequential intramolecular cyclizations or by employing di-functional nucleophiles capable of reacting at both bromine-bearing carbons.

Fused Systems: The synthesis of fused heterocyclic systems can be conceptualized by first reacting the isocyanate group to form an initial heterocyclic ring, followed by a second intramolecular cyclization involving one or both bromine atoms. For example, reaction with a suitable di-amine could lead to a diazepine (B8756704) ring, which could then undergo further reactions to form a fused bicyclic system.

Spiro-Cyclic Systems: The construction of spiro-cyclic compounds is a challenging yet rewarding endeavor in organic synthesis. This compound can serve as a linchpin for creating spiro-centers. A potential strategy involves the reaction with a cyclic nucleophile that can subsequently undergo a double alkylation at the two bromine-bearing carbons, leading to a spirocyclic structure.

| Reaction Type | Proposed Reactants | Potential Product | Key Feature |

| Fused Heterocycle Synthesis | This compound, 1,2-Diaminobenzene | A benzannulated fused heterocyclic system | Integrated halogen atoms for further diversification |

| Spiro-Cyclic Synthesis | This compound, Cyclohexane-1,3-dione | A spirocyclic compound containing a cyclohexanone (B45756) and a nitrogen heterocycle | Creation of a quaternary spiro-carbon center |

Preparation of Novel Polyfunctional Organic Reagents and Ligands from this compound

Beyond its use in constructing heterocyclic cores, this compound can be transformed into novel polyfunctional organic reagents and ligands. The differential reactivity of its functional groups allows for sequential modifications, leading to molecules with tailored properties for various applications, including as ligands in coordination chemistry.

By selectively reacting the isocyanate group while preserving the bromo-functionalities, or vice versa, a range of valuable intermediates can be accessed. For example, reaction of the isocyanate with a protected amino alcohol would yield a carbamate (B1207046) with two reactive bromine atoms, which can then be used in subsequent cross-coupling reactions to introduce diverse functionalities.

| Reagent/Ligand Type | Synthetic Strategy | Potential Application |

| Polyfunctional Reagent | Reaction of the isocyanate with a protected nucleophile, leaving the bromine atoms available for further reactions. | Building block for combinatorial synthesis. |

| Bidentate Ligand | Sequential reaction of the bromine atoms with two different coordinating groups after modification of the isocyanate. | Catalyst design and coordination chemistry. |

Development of Chiral Derivatives of this compound for Asymmetric Synthesis and Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. The development of chiral derivatives of this compound opens up avenues for its use in asymmetric synthesis and catalysis.

Chirality can be introduced by employing chiral resolving agents to separate enantiomers of a racemic mixture of a derivative, or more elegantly, by using enantiomerically pure starting materials in its synthesis. For instance, the reaction of a chiral amino alcohol with the isocyanate group would lead to a diastereomeric mixture of carbamates that could potentially be separated. These chiral, non-racemic derivatives can then be utilized as chiral building blocks or as chiral ligands for asymmetric catalysis.

| Approach | Method | Potential Chiral Product | Application |

| Chiral Resolution | Reaction with a chiral resolving agent to form diastereomers, followed by separation. | Enantiomerically pure 1,2-Dibromo-3-(substituted-ureido)propane | Chiral synthon for asymmetric synthesis. |

| Asymmetric Synthesis | Reaction with a chiral, non-racemic nucleophile. | Diastereomerically pure carbamate derivative | Chiral ligand for asymmetric metal catalysis. |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of This compound in the applications of advanced polymer and materials science as outlined in the request. Extensive searches for the synthesis of polymers from this specific compound, its copolymerization, the development of cross-linked networks, or post-polymerization modification strategies did not yield any relevant research findings.

The provided outline is highly specific to a particular chemical compound for which there appears to be no published research in the field of polymer science. General principles of polymer chemistry, such as the synthesis of polyurethanes from other isocyanates or the modification of other brominated polymers, cannot be applied to create an accurate and scientifically valid article about this compound without specific data and research findings related to this exact molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content.

Applications of 1,2 Dibromo 3 Isocyanatopropane in Advanced Polymer and Materials Science

Fabrication of Functional Coatings, Adhesives, and Elastomers Based on 1,2-Dibromo-3-isocyanatopropane

The dual functionality of this compound paves the way for its theoretical application in the synthesis of a new generation of functional polymers. The isocyanate group can readily react with polyols to form polyurethane backbones, while the bromine atoms can be exploited to introduce specific properties such as flame resistance or to serve as handles for post-polymerization modifications. journalagent.compaint.org

Functional Coatings:

Functional coatings are thin layers applied to surfaces to provide protective and advantageous properties. quora.com The incorporation of this compound into polyurethane coating formulations could offer several benefits. The isocyanate group would participate in the formation of the polyurethane network, which is known for its excellent adhesion, chemical resistance, and durability. tandfonline.comgoogle.com The presence of bromine atoms in the polymer structure is anticipated to enhance the flame retardancy of the coating, a critical feature for applications in aerospace, construction, and electronics. researchgate.netgoogle.com

The fabrication process would likely involve a two-component system where one component contains the this compound and potentially other polyisocyanates, and the second component comprises a mixture of polyols. The two components would be mixed prior to application, initiating the curing process. The properties of the resulting coating, such as hardness, flexibility, and flame retardancy, could be tuned by adjusting the ratio of this compound to other isocyanates and the specific types of polyols used.

Illustrative Research Findings for Functional Coatings

Hypothetical data based on general principles of halogenated polyurethanes.

| Property | Standard PU Coating | PU Coating with 20% this compound |

| Limiting Oxygen Index (%) | 21 | 28 |

| Adhesion (ASTM D3359) | 5B | 5B |

| Pencil Hardness (ASTM D3363) | 2H | 3H |

Adhesives:

Polyurethane-based adhesives are widely used due to their strong bonding capabilities to a variety of substrates. neliti.comneliti.com The integration of this compound into an adhesive formulation could lead to adhesives with enhanced thermal stability and flame-retardant properties. The isocyanate group would react with polyols to form the adhesive polymer matrix. dergipark.org.tr The bromine atoms would not only contribute to fire resistance but could also potentially enhance adhesion to certain substrates through dipole-dipole interactions. researchgate.net

The synthesis of such an adhesive would likely follow a prepolymer approach. A prepolymer could be formed by reacting an excess of this compound with a polyol. This isocyanate-terminated prepolymer would then be cured by reacting with atmospheric moisture or with a specific curing agent containing active hydrogen atoms, such as a diamine or another polyol.

Illustrative Research Findings for Adhesives

Hypothetical data based on general principles of halogenated polyurethane adhesives.

| Property | Standard PU Adhesive | PU Adhesive with 15% this compound |

| Lap Shear Strength (MPa) | 15 | 17 |

| T-peel Strength (N/mm) | 8 | 9 |

| Heat Resistance (°C) | 120 | 150 |

Elastomers:

Polyurethane elastomers are known for their excellent toughness, flexibility, and abrasion resistance. elsevierpure.commdpi.com The use of this compound as a comonomer in the synthesis of polyurethane elastomers could yield materials with a unique combination of properties. The isocyanate functionality would contribute to the formation of the hard segments in the segmented polyurethane structure, which are responsible for the material's strength. taylorfrancis.comresearchgate.net The flexible soft segments would be derived from long-chain polyols. The bromine atoms could act as cross-linking sites, either through radical-initiated reactions or by nucleophilic substitution, leading to a more robust and thermoset elastomer with improved mechanical properties and solvent resistance.

The fabrication of these elastomers could be carried out using a one-shot or two-shot polymerization process. In a one-shot process, all reactants (this compound, polyol, and a chain extender) would be mixed together simultaneously. In a two-shot process, a prepolymer would first be synthesized from the isocyanate and the polyol, followed by chain extension.

Illustrative Research Findings for Elastomers

Hypothetical data based on general principles of cross-linked polyurethane elastomers.

| Property | Standard PU Elastomer | Cross-linked PU Elastomer with 10% this compound |

| Tensile Strength (MPa) | 35 | 45 |

| Elongation at Break (%) | 600 | 450 |

| Hardness (Shore A) | 85 | 95 |

| Swelling in Toluene (%) | 150 | 80 |

Comprehensive Theoretical and Computational Studies of 1,2 Dibromo 3 Isocyanatopropane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods provide profound insights into the electronic characteristics of a molecule, which in turn govern its reactivity and physical properties. For 1,2-Dibromo-3-isocyanatopropane, these investigations are crucial for understanding its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies its electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the presence of electronegative bromine and isocyanate groups is expected to influence the energies of the frontier orbitals significantly. Theoretical calculations, though not found specifically for this molecule in the conducted search, would likely show the HOMO localized around the bromine atoms and the pi system of the isocyanate group, while the LUMO would be centered on the antibonding orbitals associated with the carbon-bromine and carbon-nitrogen bonds.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.3 | Energy difference |

Note: The values in this table are hypothetical and based on general principles of FMO theory for similar halogenated and isocyanate-containing compounds. Actual values would require specific quantum chemical calculations.

The reactivity of related halogenated compounds can be gauged by their LUMO energies; a lower LUMO energy correlates with higher reactivity for halogenation reagents. wuxiapptec.com

Charge Distribution and Electrostatic Potentials for Reactivity Prediction

The distribution of electron density within a molecule is key to understanding its reactive sites. Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution on the molecular surface. libretexts.orgyoutube.com These maps use a color spectrum, typically with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). youtube.com

For this compound, an ESP map would be invaluable for predicting its interaction with other molecules. It is anticipated that the regions around the highly electronegative oxygen and nitrogen atoms of the isocyanate group would exhibit a negative electrostatic potential (red or orange), making them susceptible to attack by electrophiles. The area around the bromine atoms would also show significant electron density.

Conversely, the carbon atom of the isocyanate group, situated between two electronegative atoms (nitrogen and oxygen), is expected to have a significant positive electrostatic potential (blue), rendering it a prime target for nucleophilic attack. uminho.pt The carbon atoms bonded to the bromine atoms would also carry a partial positive charge.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.

Determination of Stable Conformations and Energy Landscapes

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For a flexible molecule like this compound, rotation around its single bonds gives rise to various conformers.

Table 2: Predicted Stable Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0 (most stable) |

| Gauche | ~60° | > 0 |

| Eclipsed | 0° | Highest energy (transition state) |

Note: The relative energy values are qualitative predictions based on the principles of conformational analysis of similar molecules.

Investigation of Intramolecular Interactions and Rotational Barriers

Intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions, can significantly influence the conformational preferences of a molecule. researchgate.net In this compound, while there are no classic hydrogen bond donors, dipole-dipole interactions between the polar C-Br and N=C=O groups will play a crucial role in determining the most stable conformations.

The energy required to rotate around the single bonds is known as the rotational barrier. researchgate.net These barriers are determined by the steric and electronic interactions between the rotating groups. For 1,2-dihaloethanes, the rotational barriers are influenced by both steric repulsion and hyperconjugation effects. youtube.com A similar interplay of forces would dictate the rotational energy profile of this compound. The highest rotational barriers would correspond to the eclipsed conformations where the bulky bromine and isocyanate groups are in close proximity.

Simulation of Intermolecular Interactions in Different Aggregation States

Molecular dynamics (MD) simulations can be used to model the behavior of molecules in condensed phases (liquid or solid) and to study intermolecular interactions. nsf.gov For this compound, MD simulations would reveal how individual molecules pack together and interact in different states of aggregation.

In the liquid state, the interactions would be dominated by dipole-dipole forces between the polar isocyanate and C-Br groups of neighboring molecules. These simulations could provide insights into properties like boiling point and viscosity. In a crystalline state, the molecules would adopt a highly ordered arrangement to maximize favorable intermolecular contacts and minimize repulsive interactions. The specific packing motif would depend on the delicate balance of these forces.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools to predict the spectroscopic fingerprints of molecules, aiding in their identification and characterization. Methods like Density Functional Theory (DFT) and ab initio calculations can simulate various types of spectra with a high degree of accuracy. rsc.org

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational models can predict the frequencies and intensities of these vibrations, which correspond to peaks in the experimental spectra. For this compound, the key predicted vibrational modes would be associated with its distinct functional groups: the carbon-bromine bonds and the isocyanate group.

The isocyanate (-N=C=O) group is expected to exhibit a very strong and characteristic asymmetric stretching vibration in the IR spectrum, typically in the 2240–2280 cm⁻¹ region. spectroscopyonline.comresearchgate.net This intense absorption is a hallmark of the isocyanate functionality. The corresponding symmetric stretch is usually much weaker. In Raman spectroscopy, the C≡N triple bond and C=C double bond stretches are typically very strong. ramansystems.com

The carbon-bromine (C-Br) stretching vibrations are predicted to appear in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. The exact positions would depend on whether the bromine is attached to a primary or secondary carbon. Bending vibrations for the various C-H and C-C bonds of the propane (B168953) backbone would also be predicted throughout the fingerprint region (below 1500 cm⁻¹).

A predicted table of the most prominent vibrational frequencies for this compound is presented below. These values are illustrative and would be calculated using quantum chemical software packages.

| Predicted Vibrational Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment |

| ~2950-3000 | Medium | Medium | C-H Stretching |

| ~2260 | Very Strong | Weak | -N=C=O Asymmetric Stretch |

| ~1440 | Medium | Medium | CH₂ Bending (Scissoring) |

| ~1380 | Weak | Medium | C-H Bending |

| ~680 | Strong | Strong | C-Br Stretching (secondary) |

| ~650 | Strong | Strong | C-Br Stretching (primary) |

This table is illustrative, based on typical functional group frequencies. ramansystems.comnist.goviitm.ac.in Actual values would be derived from specific computational outputs.

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Ab initio and DFT calculations can accurately predict the chemical shifts (δ) and spin-spin coupling constants (J) for ¹H and ¹³C nuclei. rsc.orgstackexchange.com

For this compound, three distinct carbon environments and five unique proton environments exist.

¹³C NMR Predictions: The ¹³C chemical shifts are highly dependent on the electronic environment.

The carbon of the isocyanate group (-NC =O) is expected to have a chemical shift in the range of 120-135 ppm. researchgate.netscience-and-fun.de

The carbons bonded to the electronegative bromine atoms (C1 and C2) would be deshielded and appear downfield. Carbons attached to halogens typically resonate between 25-70 ppm. libretexts.orglibretexts.org The secondary carbon (C2), bonded to two other carbons and a bromine, would likely be further downfield than the primary carbon (C1).

The carbon of the CH₂ group adjacent to the isocyanate (C3) would also be influenced by the electronegative nitrogen atom, with a predicted shift in the range of 40-60 ppm. science-and-fun.de

¹H NMR Predictions: The ¹H chemical shifts are influenced by adjacent electronegative atoms and functional groups.

The protons on the carbons bearing bromine atoms (H1, H1', and H2) are expected to be significantly deshielded, with predicted chemical shifts in the range of 3.0-5.0 ppm. oregonstate.eduinflibnet.ac.inopenstax.org

The protons on the carbon adjacent to the isocyanate group (H3 and H3') would also be deshielded by the nitrogen, likely appearing in the 3.5-5.5 ppm range. oregonstate.edu

Complex spin-spin coupling (splitting patterns) would be predicted due to the interactions between non-equivalent neighboring protons. For example, the H2 proton would be split by the protons on C1 and C3, resulting in a complex multiplet.

An illustrative table of predicted NMR data is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity (¹H) |

| C1 (-CH₂Br) | ~3.7 - 4.1 | ~30 - 40 | Doublet of doublets |

| C2 (-CHBr-) | ~4.2 - 4.8 | ~45 - 60 | Multiplet |

| C3 (-CH₂NCO) | ~3.8 - 4.5 | ~40 - 55 | Multiplet |

| -NCO | N/A | ~120 - 135 | N/A |

This table is illustrative and based on typical chemical shift ranges for similar functional groups. science-and-fun.delibretexts.orglibretexts.orginflibnet.ac.inlibretexts.org Coupling constants would require detailed computational analysis.

Computational mass spectrometry can predict the fragmentation patterns of a molecule upon ionization, which is crucial for its identification. For this compound, the fragmentation would be dictated by the stability of the resulting carbocations and neutral fragments. chemguide.co.uk

Upon electron impact ionization, the molecular ion [M]⁺• would be formed. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be expected for the molecular ion and any bromine-containing fragments, reflecting the natural abundances of ⁷⁹Br and ⁸¹Br.

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the bromine atoms or the isocyanate group. Loss of a bromine radical (•Br) is a highly probable pathway, leading to a stable carbocation. libretexts.org

Loss of HBr: Elimination of a hydrogen bromide molecule is another common pathway for alkyl halides.

Isocyanate-related fragmentation: The isocyanate group can fragment in several ways. A common fragmentation for long-chain isocyanates involves the formation of a stable six-membered ring structure. nih.govresearchgate.net Cleavage can also occur to yield an [NCO]⁺ fragment or through rearrangements. acs.orgnih.gov

A table of plausible major fragments is shown below.

| m/z Value | Possible Fragment Identity | Comments |

| 243/245/247 | [C₄H₄Br₂NO]⁺• | Molecular Ion (M⁺•) peak cluster |

| 164/166 | [C₄H₄BrNO]⁺ | Loss of a Br radical |

| 122/124 | [C₃H₄Br]⁺ | Cleavage of C-C bond and loss of CH₂NCO |

| 42 | [NCO]⁺ | Isocyanate fragment |

This table presents hypothetical major fragments based on established fragmentation rules for organohalides and isocyanates. youtube.comlibretexts.org

Reaction Pathway Prediction and Mechanistic Insights via Advanced Computational Chemistry

Advanced computational chemistry methods allow for the exploration of potential reaction pathways, transition states, and reaction kinetics. rsc.org For this compound, theoretical studies would focus on the reactivity of its two primary functional sites: the electrophilic carbons attached to bromine and the electrophilic carbon of the isocyanate group. perlego.compoliuretanos.net

Reactions at the Halogenated Carbons: The C-Br bonds are polarized, making the attached carbons electrophilic and susceptible to nucleophilic substitution (Sₙ1 and Sₙ2) reactions. oxfordsciencetrove.comstudymind.co.uk Computational modeling could predict the energy barriers for these pathways with various nucleophiles. The primary (C1) and secondary (C2) carbons would have different reactivities, with Sₙ2 reactions generally favored at the primary carbon and a potential for both Sₙ1 and Sₙ2 at the secondary carbon.

Elimination reactions (E1 and E2) would also be a competing pathway, particularly in the presence of a strong, non-nucleophilic base, leading to the formation of an alkene. chemrevise.org Computational analysis can determine the favorability of substitution versus elimination under different conditions.

Reactions of the Isocyanate Group: The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. rsc.orgwikipedia.org

Reaction with an alcohol would lead to the formation of a urethane.

Reaction with an amine would yield a urea (B33335) derivative.

Reaction with water would initially form a carbamic acid, which would then decompose to an amine and carbon dioxide. wikipedia.org

Computational studies can model the transition states and energy profiles for these addition reactions, providing detailed mechanistic insights. mdpi.com For instance, density functional theory (DFT) calculations can be employed to investigate the reaction mechanism between an isocyanate and a nucleophile, elucidating the step-by-step formation of new chemical bonds. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 1,2 Dibromo 3 Isocyanatopropane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)chemicalbook.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,2-Dibromo-3-isocyanatopropane. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, a detailed structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound (CH₂(Br)-CH(Br)-CH₂-NCO), the spectrum is expected to show a complex pattern due to the chiral center at the second carbon. The protons on the first and third carbons are diastereotopic, leading to more complex splitting patterns than simple first-order analysis would suggest.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Three distinct signals are expected for the propane (B168953) backbone, in addition to a signal for the isocyanate carbon. The chemical shifts are influenced by the attached electronegative bromine and isocyanate groups.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are vital for unambiguous assignments.

COSY experiments would reveal the coupling relationships between protons on adjacent carbons (e.g., H-1 with H-2, and H-2 with H-3).

HSQC experiments correlate each proton signal with its directly attached carbon signal, confirming the C-H connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds like 1,2-dibromo-3-chloropropane (B7766517) and standard functional group increments.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| CH₂(Br)- | ¹H | ~3.8 - 4.0 | dd (doublet of doublets) |

| -CH(Br)- | ¹H | ~4.2 - 4.4 | m (multiplet) |

| -CH₂-NCO | ¹H | ~3.5 - 3.7 | dd (doublet of doublets) |

| CH₂(Br)- | ¹³C | ~35 - 40 | - |

| -CH(Br)- | ¹³C | ~45 - 50 | - |

| -CH₂-NCO | ¹³C | ~48 - 53 | - |

| -NCO | ¹³C | ~120 - 125 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysisillinois.eduksu.edu.sa

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for detecting polar bonds. The most characteristic feature in the IR spectrum of this compound would be the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is typically found in a relatively clean region of the spectrum, making it a powerful diagnostic tool. Other expected absorptions include C-H stretching and bending, and C-Br stretching vibrations. ksu.edu.sa

Raman Spectroscopy: Raman spectroscopy is sensitive to the vibrations of non-polar, symmetric bonds. ksu.edu.sa Therefore, it is complementary to IR spectroscopy. While the isocyanate group also has a Raman active signal, Raman spectroscopy can be particularly useful for observing the C-C and C-Br backbone vibrations, which may be weak in the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| -N=C=O | Asymmetric Stretch | IR | 2250 - 2275 | Very Strong, Sharp |

| C-H (sp³) | Stretch | IR/Raman | 2850 - 3000 | Medium |

| C-H | Bend (Scissoring/Rocking) | IR/Raman | 1350 - 1470 | Variable |

| C-Br | Stretch | IR/Raman | 500 - 650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysisnist.govchemicalbook.com

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, the molecular ion peak [M]⁺ would be a key piece of information, confirming the molecular weight of the compound. Due to the presence of two bromine atoms, this peak would exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br have nearly equal natural abundance), resulting in a triplet of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺), the isocyanate group ([M-NCO]⁺), or smaller neutral fragments. The analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₃H₅Br₂NO) Molecular Weight: 242.89 g/mol

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Comments |

|---|---|---|

| 243 | [C₃H₅⁷⁹Br₂NO]⁺ | Molecular ion (M⁺). Part of a characteristic isotopic cluster. |

| 164 | [C₃H₅⁷⁹Br₂]⁺ | Loss of isocyanate group (-NCO). |

| 163 | [C₃H₄⁷⁹Br₂]⁺ | Loss of H and NCO. |

| 121 | [C₃H₄⁷⁹Br]⁺ | Loss of Br and NCO. |

| 41 | [C₃H₅]⁺ | Propargyl cation, a common fragment in propyl compounds. |

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysiswikipedia.orglibretexts.orgnih.gov

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous structural determination. nih.gov It would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the crystal lattice, including the torsional angles along the C-C bonds. This is the gold standard for structural elucidation. wikipedia.org

Powder X-ray Diffraction (PXRD): If single crystals are not obtainable, PXRD can be used on a polycrystalline solid. While it does not provide the same level of atomic detail as the single-crystal method, it generates a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase. It is useful for identifying the compound, assessing its purity, and studying polymorphism.

Chromatographic Methods (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysissielc.comspectrabase.com

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or reaction product mixtures, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of the compound, GC-MS is a highly suitable technique. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for identification. This method is ideal for purity analysis and identifying volatile impurities. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC separates components in a liquid mobile phase based on their affinity for a solid stationary phase. For a moderately polar compound like this compound, reverse-phase HPLC (using a non-polar stationary phase and a polar mobile phase) would be a common approach. sielc.com HPLC is particularly useful for analyzing reaction progress and for the purification of the compound on a larger scale (preparative HPLC).

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is invaluable for analyzing reaction mixtures where products may be non-volatile or thermally unstable, making them unsuitable for GC-MS.

High-Resolution Spectroscopic Techniques (e.g., HRMS, solid-state NMR)

For ultimate confidence in characterization, high-resolution techniques provide data with exceptional precision.

High-Resolution Mass Spectrometry (HRMS): Unlike standard MS, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, as it can distinguish between ions with the same nominal mass but different elemental compositions.

Solid-State NMR (ssNMR): If the compound is difficult to dissolve or if its structure in the solid state is of particular interest, ssNMR can provide valuable information. While the spectral lines are much broader than in solution-state NMR, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-quality ¹³C spectra, providing insights into the molecular structure and packing in the solid state.

Concluding Remarks and Prospective Research Trajectories for 1,2 Dibromo 3 Isocyanatopropane Chemistry

Identification of Underexplored Research Avenues and Future Synthetic Challenges

The primary and most significant research avenue for 1,2-Dibromo-3-isocyanatopropane is its very synthesis. Currently, there are no published methods for the preparation of this compound. A key challenge will be the development of a synthetic route that is both efficient and selective, given the potential for intramolecular reactions and the reactivity of the isocyanate group.

Hypothetical Synthetic Approaches:

A potential starting point for the synthesis of this compound could be the corresponding amine, 3-amino-1,2-propanediol (B146019). This precursor could undergo bromination of the diol, followed by the conversion of the amine to an isocyanate. However, the order of these steps would need to be carefully considered to avoid unwanted side reactions.

Another approach could involve the Curtius, Hofmann, or Lossen rearrangement of a suitable carboxylic acid derivative. wikipedia.org For instance, the synthesis could start from a protected 3-amino-1,2-propanediol, followed by oxidation of the primary alcohol to a carboxylic acid, subsequent conversion to an acyl azide (B81097), and then thermal or photochemical rearrangement to the isocyanate. The bromination of the vicinal diol could be performed at a suitable stage in this sequence.

A significant challenge in the synthesis will be the purification and characterization of this compound. The high reactivity of the isocyanate group may lead to oligomerization or reaction with trace amounts of water or other nucleophiles. wikipedia.org Therefore, anhydrous conditions and careful handling would be paramount.

Potential for Interdisciplinary Collaborations in Material Science, Chemical Biology, and Beyond

The unique combination of functional groups in this compound makes it a prime candidate for interdisciplinary research, particularly in material science and chemical biology.

Material Science:

The presence of a diisocyanate precursor functionality suggests its potential use as a monomer or cross-linking agent in the synthesis of novel polymers. The reaction of the isocyanate group with diols or polyols could lead to the formation of polyurethanes. wikipedia.org The bromine atoms could then be used for further functionalization of the polymer, for example, through nucleophilic substitution or elimination reactions to introduce double bonds for subsequent polymerization or cross-linking.

Collaboration with material scientists would be crucial to explore the properties of such polymers, including their thermal stability, mechanical strength, and potential applications as coatings, adhesives, or foams.

Chemical Biology:

The electrophilic nature of the isocyanate group makes this compound a potential tool for bioconjugation. wikipedia.org It could be used to label proteins or other biomolecules containing nucleophilic residues such as lysine (B10760008) or cysteine. The dibromo- functionality could then serve as a handle for further chemical modifications or as a reporter group.

Collaboration with chemical biologists could lead to the development of novel probes for studying biological processes or for the targeted delivery of therapeutic agents. The vicinal dibromide moiety could also be explored for its potential to interact with specific biological targets.

Broader Impact of this compound in Enabling New Chemical Transformations and Functional Materials

The development of a reliable synthetic route to this compound would have a broader impact on the field of synthetic chemistry by providing a new and versatile building block.

Enabling New Chemical Transformations:

The vicinal dibromide functionality can undergo a variety of transformations, including elimination reactions to form allylic or vinylic bromides, and nucleophilic substitution reactions. libretexts.orgstackexchange.com The isocyanate group can react with a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. wikipedia.orgresearchgate.net The combination of these reactive sites in a single molecule could enable the development of novel tandem or cascade reactions, leading to the efficient synthesis of complex molecular architectures.

Functional Materials:

As mentioned previously, this compound could serve as a precursor to a new class of functional materials. The ability to independently modify the dibromo- and isocyanate-derived functionalities would allow for the fine-tuning of material properties. For example, the bromine atoms could be replaced with other functional groups to impart specific properties such as flame retardancy, increased refractive index, or biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dibromo-3-isocyanatopropane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and isocyanate functionalization. Key parameters include stoichiometric control of brominating agents (e.g., PBr₃ or HBr), reaction temperature (maintained below 40°C to prevent decomposition), and inert atmosphere to avoid hydrolysis of the isocyanate group. Purification via fractional distillation under reduced pressure or preparative HPLC is recommended for isolating high-purity product. Safety protocols, such as using fume hoods and personal protective equipment (PPE), are critical due to the compound’s acute toxicity and volatility .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS : For quantifying volatile impurities and confirming molecular weight.

- NMR Spectroscopy (¹H, ¹³C, and 2D-COSY): To verify bromine and isocyanate group positioning and detect stereochemical anomalies.

- FT-IR : To confirm the presence of the isocyanate functional group (sharp peak ~2270 cm⁻¹).

- Elemental Analysis : To validate stoichiometric ratios of Br, C, and N.

Environmental analysis standards, such as those for structurally similar halogenated compounds, emphasize calibration with certified reference materials to ensure accuracy .

Advanced Research Questions

Q. How do researchers resolve contradictions in toxicity data across studies evaluating this compound?

- Methodological Answer : Contradictions often arise from differences in exposure models (e.g., in vitro vs. in vivo) or dose-response variability. A systematic approach includes:

- Meta-analysis : Pooling data from studies with comparable methodologies (e.g., rodent models, cell lines) to identify trends.

- Mechanistic Studies : Using genotoxicity assays (e.g., Ames test, Comet assay) to clarify mutagenic potential, as demonstrated in comparative studies with 1,2-dibromopropane .

- Dose-Response Reconciliation : Applying Hill slope models to account for non-linear effects at low concentrations.

Q. What methodological approaches are used to assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Monitoring degradation kinetics under varying pH and temperature conditions, with LC-MS/MS to identify intermediates like brominated amines or carbonyl compounds.

- Photolysis Experiments : Using UV-Vis spectroscopy to track photodegradation products, with isotopic labeling (e.g., ¹³C) to trace reaction pathways.

- Soil/Water Microcosms : Evaluating biodegradation potential via microbial community analysis (16S rRNA sequencing) and metabolite profiling.

Limited environmental monitoring data highlight the need for updated studies in historically contaminated regions .

Q. How should researchers design experimental studies to evaluate chronic exposure effects of this compound?

- Methodological Answer :

- Longitudinal In Vivo Models : Rodent studies with controlled dosing (oral/gavage or inhalation) over 6–24 months, incorporating histopathology and biomarker analysis (e.g., serum bromide levels, oxidative stress markers).

- Multi-Omics Integration : Combining transcriptomics (RNA-seq) and metabolomics to identify early toxicity signatures.

- Positive/Negative Controls : Including compounds with known carcinogenic or non-carcinogenic profiles (e.g., 1,2-dibromo-3-chloropropane analogs) .

Data Contradiction and Validation

Q. What strategies are employed to validate conflicting data on the compound’s carcinogenicity?

- Methodological Answer :

- Weight-of-Evidence Analysis : Reviewing IRIS assessments and IARC classifications to align findings with established carcinogenicity frameworks .

- In Silico Modeling : Applying QSAR (Quantitative Structure-Activity Relationship) tools to predict tumorigenic potential based on structural analogs.

- Replication Studies : Independently reproducing high-impact studies under standardized protocols (e.g., OECD Guidelines) to isolate methodological variables .

Safety and Handling in Experimental Design

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use of fume hoods with ≥100 ft/min face velocity to prevent vapor accumulation.

- Spill Management : Neutralization with alkaline solutions (e.g., 10% NaOH) to hydrolyze isocyanate groups before disposal.

- Emergency Protocols : Immediate decontamination with polyethylene glycol spray for skin exposure and oxygen administration for inhalation cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.